molecular formula C21H29NO2 B1263718 Norethisterone-3-methoxime CAS No. 58001-83-5

Norethisterone-3-methoxime

Cat. No.: B1263718
CAS No.: 58001-83-5
M. Wt: 327.5 g/mol
InChI Key: LCSBNAMHSCHNAR-XUDSTZEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norethisterone-3-methoxime (CAS 58001-83-5), with the molecular formula C21H29NO2 and a molecular weight of 327.47 g/mol, is a synthetic steroid derivative classified as a progestin of the 19-nortestosterone group . This compound is a chemical analog of the well-characterized progestin Norethisterone (Norethindrone), differing by the presence of a O-methyl oxime group at the 3-position of the steroid structure . Its primary research value lies in its interaction with progesterone receptors, mimicking the biological activity of the natural hormone progesterone, which makes it a tool for studying progestin-mediated pathways . Historically, this compound was investigated under the developmental code names ORF-5263 and So-36 as a potential postcoital contraceptive, although it was never advanced to the market for clinical use . Researchers utilize this steroid in biochemical and pharmacological studies to explore the mechanisms of progestin action, the structure-activity relationships of steroid hormones, and for the development of new pharmaceutical agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58001-83-5

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-methoxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H29NO2/c1-4-21(23)12-10-19-18-7-5-14-13-15(22-24-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,13,16-19,23H,5-12H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

LCSBNAMHSCHNAR-XUDSTZEESA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NOC)CCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=NOC)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NOC)CCC34

Synonyms

norethisterone-3-methoxime

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Norethisterone 3 Methoxime

Strategies for the Preparation of Norethisterone-3-methoxime

The synthesis of this compound involves the initial formation of an oxime at the 3-keto position of norethisterone, followed by O-methylation.

Classical Approaches for Oxime Formation at the 3-Keto Position

The formation of an oxime from a ketone is a well-established chemical transformation. In the case of Δ4-3-ketosteroids like norethisterone, the reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of oxime derivatives. researchgate.net This reaction typically results in a mixture of Z and E isomers. researchgate.net The reaction can be monitored using techniques such as reversed-phase high-performance liquid chromatography (HPLC). researchgate.net Under specific experimental conditions, the oxime formation can be driven to completion within a couple of hours. researchgate.net

The presence of the Δ4 double bond in conjugation with the 3-keto group influences the reactivity and the spectroscopic properties of the molecule. Δ4-3-ketosteroids exhibit a characteristic negative Cotton effect in their circular dichroism (CD) spectra. researchgate.net Upon conversion to the oxime, this spectral feature changes significantly, showing a positive ellipticity with lower intensity. researchgate.net This change in the CD spectrum can be utilized for the quantitative determination of the parent ketosteroid. researchgate.net

O-Methylation of the Oxime Functionality to Yield the Methoxime Derivative

Following the formation of the norethisterone oxime, the next step is the O-methylation of the oxime's hydroxyl group to yield the final product, this compound. This transformation is a key step in the synthesis and has been explored in the context of creating derivatives with specific biological activities. This compound itself has been shown to possess antifertility activity in rats. ethernet.edu.etacs.org

Development of Novel and Efficient Synthetic Routes (e.g., One-Pot Processes)

While multi-step syntheses are common, the development of one-pot processes offers advantages in terms of efficiency, economy, and environmental impact. google.comorganic-chemistry.org A one-pot synthesis combines multiple reaction steps in a single reactor without isolating the intermediates. organic-chemistry.orgnih.gov While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the general principles of one-pot synthesis are applicable. google.comorganic-chemistry.org For instance, a one-pot process for the synthesis of 19-Norethisterone from 19-Norandrostene-3,17-dione has been developed, highlighting the potential for streamlined synthetic routes for related compounds. google.com Such a process for this compound would involve the in-situ formation of the oxime followed by immediate O-methylation in the same reaction vessel.

Chemical Derivatization Strategies for Enhanced Analysis and Research

Chemical derivatization is a common strategy to improve the analytical properties of compounds, particularly for techniques like gas chromatography-mass spectrometry (GC-MS).

Formation of Trimethylsilyl (B98337) (TMS) Oxime-Ether Derivatives of this compound

For the analysis of ketosteroids like norethisterone, derivatization to form trimethylsilyl (TMS) oxime-ether derivatives significantly enhances their detection by GC-MS. researchgate.net This method provides a higher response compared to the corresponding TMS-ether derivatives. researchgate.net The derivatization process often utilizes reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). core.ac.uk The formation of syn/anti oxime isomers is a characteristic feature for different ketosteroids. researchgate.net

The fragmentation patterns of these derivatives in mass spectrometry are crucial for their identification and quantification. researchgate.net For instance, the mass spectra of TMS derivatives of related steroids show characteristic ions that aid in structure elucidation. oup.com

Other Analytical Derivatization Procedures for Spectroscopic Characterization

Besides TMS derivatization, other methods are employed for the spectroscopic characterization of steroids. The formation of methoxime-trimethylsilyl (MO-TMS) and trimethylsilyl-enol-trimethylsilyl (TMS-enol-TMS) ether derivatives has been studied for isomeric 19-norandrostan-3-ol-17-ones, which are structurally related to norethisterone metabolites. researchgate.net While TMS ethers provided the best gas chromatographic separation, the mass spectra of the different isomers were very similar, requiring careful analysis of relative ion intensities for differentiation. researchgate.net

The use of different derivatizing agents like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) has also been compared for the analysis of other classes of compounds, indicating the breadth of available derivatization strategies. nih.gov

Stereochemical Considerations in Oxime Synthesis: Formation and Separation of Syn/Anti Isomers of this compound

The synthesis of this compound from norethisterone introduces a new stereocenter at the C3 position due to the formation of the oxime group. This results in the potential for two geometric isomers, designated as syn and anti (or E and Z), which differ in the spatial arrangement of the methoxy (B1213986) group relative to the A-ring of the steroid. The formation and separation of these isomers are critical considerations in the synthesis and characterization of this compound.

The reaction of the Δ4-3-keto group of norethisterone with methoxyamine hydrochloride typically yields a mixture of the (E)- and (Z)-isomers of this compound. researchgate.net The ratio of these isomers can be influenced by the reaction conditions. For instance, studies on similar steroidal α,β-unsaturated oximes have shown that the isomer ratio can vary. googleapis.com

The separation of these syn and anti isomers is a significant challenge due to their similar physicochemical properties. However, various chromatographic techniques have been successfully employed for their resolution. High-performance liquid chromatography (HPLC) has proven to be an effective method for separating the isomers of related steroidal oximes. researchgate.netgoogleapis.com Specifically, normal-phase HPLC has been utilized to separate the isomers of norgestimate (B1679921), which is the 17-acetate oxime of levonorgestrel (B1675169). researchgate.net Additionally, gas-liquid chromatography (GLC) has also been mentioned as a technique for examining intermediates in steroid synthesis, including oximes. googleapis.com For larger scale separations, fractional crystallization has been considered, though it may not always achieve satisfactory separation for all oxime isomers. google.comgoogle.com Another approach involves the use of non-functional macroreticular adsorption resins, which have shown high efficiency in separating geometric isomers of oxime-containing compounds through aqueous elution. google.comgoogle.com In some cases, the syn-isomers have been observed to elute before the anti-isomers. google.com

The identification and structural confirmation of the separated isomers are typically achieved through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy. For Δ4-3-ketosteroid oximes, the chemical shift of the 4-H proton in the ¹H NMR spectrum is a key diagnostic feature for assigning the syn and anti configurations. researchgate.net

Interactive Data Table: Chromatographic Separation of Steroidal Oxime Isomers

TechniqueStationary Phase/ResinMobile Phase/EluentIsomer Elution OrderReference
High-Performance Liquid Chromatography (HPLC)Normal PhaseNot SpecifiedVaries researchgate.net
Gas-Liquid Chromatography (GLC)Not SpecifiedNot SpecifiedNot Specified googleapis.com
Adsorption ChromatographyNon-functional macroreticular adsorption resinAqueous Eluentsyn often elutes first google.com

Advanced Analytical Characterization of Norethisterone 3 Methoxime and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Norethisterone-3-methoxime and its metabolites, enabling their separation from complex biological matrices prior to detection and quantification. Both gas and liquid chromatography offer distinct advantages for steroid analysis.

Gas Chromatography (GC) Methodologies for Steroid Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of steroids. However, due to the low volatility and potential thermal instability of steroids, chemical derivatization is a critical prerequisite for successful GC analysis. This process enhances the volatility and thermal stability of the analytes.

For ketosteroids like norethisterone and its derivatives, a two-step derivatization is common. The first step involves the protection of the ketone group, often by forming an O-methyloxime (MO). acs.org The second step involves the silylation of hydroxyl groups using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. core.ac.uk The resulting methoxime-trimethylsilyl (MO-TMS) derivatives are volatile and thermally stable, making them ideal for GC-MS analysis. researchgate.netasm.org Studies have shown that TMS oxime-ether derivatives can provide significantly higher responses compared to TMS-ether derivatives alone, with norethisterone showing a 4.25-fold increase in response. researchgate.net

The separation is typically performed on capillary columns, such as those with a stationary phase like HP-Ultra 1. dshs-koeln.de A programmed temperature gradient is employed to ensure efficient separation of the various metabolites. dshs-koeln.de

Table 1: Illustrative GC-MS Conditions for Analysis of Norethisterone Derivatives This table compiles typical conditions used for the parent compound, which are applicable to its methoxime derivative.

ParameterConditionReference
Column Capillary column (e.g., HP-Ultra 1, 17 m x 0.2 mm, 0.11 µm film) dshs-koeln.de
Carrier Gas Helium dshs-koeln.de
Flow Rate ~0.9-1.3 ml/min dshs-koeln.deijpsonline.com
Injector Temp. 250 °C dshs-koeln.de
Derivatization Methoxime (MO) and Trimethylsilyl (TMS) ether formation researchgate.netresearchgate.net
Detection Mass Spectrometry (MS) dshs-koeln.denih.gov

High-Performance Liquid Chromatography (HPLC) in Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly for analyzing steroid conjugates and for its compatibility with a wider range of analyte polarities without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

A typical RP-HPLC setup involves a C18 column, which separates compounds based on their hydrophobicity. ijpsonline.cominnovareacademics.inijpsonline.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often in an isocratic or gradient elution mode to achieve optimal separation. ijpsonline.cominnovareacademics.ingoogle.com Detection is frequently accomplished using a UV detector, with the wavelength set to the absorbance maximum of the analyte (e.g., 240-245 nm for norethisterone and its derivatives), or more advanced diode array detectors. ijpsonline.comijpsonline.cominnovareacademics.in For enhanced sensitivity and specificity, HPLC systems are often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netdss.go.thcdc.gov This combination is highly effective for quantifying trace levels of metabolites in complex biological fluids like plasma. cdc.govnih.gov

Table 2: Representative RP-HPLC Conditions for Norethisterone Analysis This table summarizes typical conditions used for the parent compound, which are directly relevant for its methoxime derivative and metabolites.

ParameterConditionReference
Column Thermo Scientific C18 (250 x 4.6 mm, 5 µm) ijpsonline.comijpsonline.com
Mobile Phase Acetonitrile : Water (e.g., 60:40 or 55:45 v/v) ijpsonline.cominnovareacademics.in
Flow Rate ~1.0-1.3 ml/min ijpsonline.cominnovareacademics.in
Detection UV at 240-245 nm or Mass Spectrometry ijpsonline.comijpsonline.cominnovareacademics.in
Column Temp. Room Temperature or 40 °C ijpsonline.cominnovareacademics.in

Mass Spectrometric (MS) Methodologies and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound and its biotransformation products. The choice of ionization technique and mass analysis method is crucial for obtaining the desired analytical information.

Application of Electron Impact (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Impact (EI) and Chemical Ionization (CI) are two common ionization techniques used in GC-MS.

Electron Impact (EI): In EI, sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and extensive fragmentation. oup.com This "hard" ionization technique produces a characteristic mass spectrum that serves as a molecular fingerprint, which is highly valuable for structural identification and library matching. oup.com However, for some molecules, the molecular ion can be weak or entirely absent, making molecular weight determination difficult. nih.gov

Chemical Ionization (CI): CI is a "softer" ionization method that involves the ionization of a reagent gas (like methane (B114726) or ammonia), which then transfers a proton to the analyte molecule. oup.comtandfonline.commetwarebio.com This process results in an abundant protonated molecular ion [M+H]+ with significantly less fragmentation than EI. nih.govmetwarebio.com The prominent molecular ion signal makes CI particularly useful for confirming the molecular weight of steroids and their metabolites. nih.govtandfonline.com

The choice between EI and CI depends on the analytical goal: EI for detailed structural elucidation through fragmentation patterns and CI for unambiguous molecular weight determination. metwarebio.com

Utilization of Selected Ion Monitoring (SIM) and Other Advanced MS Techniques for Trace Level Detection

For quantifying low concentrations of analytes in complex matrices, full-scan mass spectrometry often lacks the required sensitivity. Advanced MS techniques are employed to overcome this limitation.

Selected Ion Monitoring (SIM): In GC-MS, SIM mode significantly enhances sensitivity by having the mass spectrometer detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. dshs-koeln.denih.gov This targeted approach increases the signal-to-noise ratio, allowing for the accurate quantification of compounds at nanogram or even picogram levels. nih.govnih.govscispace.com

Tandem Mass Spectrometry (MS/MS): Techniques like HPLC coupled with tandem mass spectrometry (LC-MS/MS) offer even greater selectivity and sensitivity. researchgate.netdss.go.th In MS/MS, a specific precursor ion (e.g., the protonated molecular ion of the analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and is considered a gold standard for quantitative bioanalysis, capable of reaching detection limits in the low pg/mL range for contraceptive steroids. dss.go.thcdc.gov

Elucidation of Fragmentation Patterns for this compound and its Biotransformation Products

Understanding the fragmentation pathways is key to identifying this compound and its metabolites. The mass spectra provide structural clues based on the observed fragment ions.

For This compound , a key fragmentation pathway under mass spectrometric analysis involves the cleavage of the methoxime group. A characteristic loss of 31 mass units, corresponding to the methoxy (B1213986) radical (•OCH3), is often observed from the molecular ion. oup.com

When analyzing the trimethylsilyl (TMS) derivatives of norethisterone metabolites by GC-MS, the fragmentation patterns are well-documented. The mass spectra often show characteristic fragments resulting from cleavages within the steroid's D-ring. researchgate.net For instance, in the analysis of norethisterone metabolites, ions at m/z 429 and 431 are used to detect dihydro- and tetrahydro-metabolites, respectively, as their bistrimethylsilyl derivatives. researchgate.net The fragmentation of the TMS groups themselves (loss of 90 Da for HOTMS) is also a common feature. researchgate.net

The major urinary metabolite of norethisterone is 3α,5α-tetrahydronorethisterone. dshs-koeln.denih.gov The analysis of its mass spectrum, and those of other hydroxylated and reduced metabolites, allows for the precise determination of the biotransformation pathways of the parent drug. core.ac.ukresearchgate.net

Table 3: Key Mass Spectrometric Data for Norethisterone Derivatives

Compound/DerivativeTechniqueKey Ion/Transition (m/z)SignificanceReference
Steroid MethoximesMS[M-31]+Loss of methoxy radical (•OCH3) oup.com
Norethisterone (as internal standard)HPLC-MS/MS (APCI)299 → 109MRM transition for quantification researchgate.netdss.go.th
Dihydro-NET (bis-TMS derivative)GC-MS429Characteristic ion researchgate.net
Tetrahydro-NET (bis-TMS derivative)GC-MS431Characteristic ion researchgate.net
17-methyl-16,17-dihydroxy steroids (TMS)GC-MS218, 231D-ring fragmentation researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive structural elucidation of organic molecules, including this compound and its metabolites. creative-proteomics.com It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The structural confirmation of this compound relies on a suite of NMR experiments. One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial, crucial information. In the ¹H NMR spectrum, the presence of a singlet for the methoxy (-OCH₃) group protons is a key indicator of the successful derivatization at the C-3 position. The chemical shift of the C-4 vinylic proton is also significantly affected by the change from a ketone to a methoxime at C-3. researchgate.net The ¹³C NMR spectrum is equally informative, showing a characteristic signal for the C-3 carbon of the oxime group (typically around 158-160 ppm) and the methoxy carbon (around 60 ppm), while the original C-3 ketone signal (which appears around 199 ppm in the parent norethisterone) is absent. koreascience.krnih.gov

For complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. rsc.orgmdpi.com These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): This homonuclear experiment maps the spin-spin coupling between protons, typically those on adjacent carbon atoms, revealing the ¹H-¹H connectivity network throughout the steroid's aliphatic rings. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of which proton is bonded to which carbon. pitt.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range couplings (typically over two or three bonds) between protons and carbons. It is instrumental in piecing together the entire carbon skeleton by connecting molecular fragments, such as linking the methoxy protons to the C-3 carbon or identifying the quaternary carbons (e.g., C-10 and C-13) of the steroid core. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for confirming the stereochemistry of the molecule, for instance, the relative orientation of the methyl groups and protons on the steroid rings.

Metabolic modifications, such as hydroxylation, introduce new signals (e.g., carbinol protons and carbons) and cause predictable shifts in the signals of neighboring nuclei, allowing for the precise determination of the site of metabolism. koreascience.kr

Illustrative NMR Data for this compound

The following table presents hypothetical, yet chemically reasonable, ¹H and ¹³C NMR data for this compound, based on published data for the parent compound, norethisterone, and known substituent effects of the methoxime group. researchgate.netkoreascience.krnih.gov

PositionIllustrative ¹³C Chemical Shift (δ, ppm)Illustrative ¹H Chemical Shift (δ, ppm)
3 ~159.5-
4 ~120.1~6.35 (br s)
5 ~145.2-
17 ~79.8-
18 ~13.2~0.92 (s)
20 (C≡CH) ~87.5-
21 (C≡CH) ~74.9~2.63 (s)
3-OCH₃ ~61.4~3.90 (s)

Integrated Analytical Platforms for Comprehensive Characterization of this compound in Complex Matrices

The analysis of this compound and its metabolites in biological samples such as plasma or urine presents a significant analytical challenge due to the complexity of the matrix and the typically low concentrations of the analytes. nih.gov To overcome this, integrated analytical platforms, often referred to as hyphenated techniques, are employed. These systems combine the high-resolution separation power of liquid chromatography (LC) with the sensitive and structurally informative detection capabilities of mass spectrometry (MS) and NMR spectroscopy. longdom.orgresearchgate.net

A state-of-the-art integrated platform for this purpose is LC-MS-NMR. researchgate.net This setup allows for a comprehensive workflow:

Separation: The biological sample is first injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The LC column separates this compound from its various metabolites and from endogenous matrix components based on their physicochemical properties (e.g., polarity). nih.gov

Detection and Identification (MS): As the separated compounds elute from the LC column, they are directed into the ion source of a mass spectrometer. MS provides two key pieces of information: the molecular weight of each component and, through tandem MS (MS/MS) experiments, characteristic fragmentation patterns that offer initial structural clues. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification. researchgate.net

Structural Elucidation (NMR): Based on the MS data, interesting peaks (e.g., the parent drug and potential metabolites) can be targeted for NMR analysis. In an online LC-NMR setup, the flow from the column can be temporarily stopped when a peak of interest is eluting, allowing the compound to be trapped in a specialized NMR flow cell for spectroscopic analysis. nih.gov Alternatively, in an offline approach, the fractions corresponding to specific peaks can be collected and concentrated before being analyzed by a standard NMR spectrometer. This offline method is often necessary to obtain sufficient material for more demanding 2D NMR experiments. researchgate.net

The synergy of this integrated approach is its greatest strength. LC provides the necessary separation, MS offers highly sensitive detection and molecular weight information to quickly identify potential metabolites, and NMR delivers the unambiguous structural confirmation that is often impossible to achieve with MS alone, especially for distinguishing between isomers. bioanalysis-zone.com This comprehensive characterization is critical for building a complete picture of the metabolic fate of this compound.

Components of an Integrated LC-MS-NMR Platform

ComponentFunctionInformation Provided
(U)HPLC System Separates individual compounds from a complex mixture.Retention time (tʀ) for each compound.
Mass Spectrometer (MS) Detects and measures the mass-to-charge ratio (m/z) of ionized compounds.Molecular weight, elemental composition (with HRMS), and structural fragments (with MS/MS).
Solid Phase Extraction (SPE) Interface (optional) Traps and concentrates targeted peaks from the LC eluent before transfer to the NMR.Increases concentration of analyte for improved NMR sensitivity.
NMR Spectrometer Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous molecular structure and stereochemistry via 1D and 2D NMR experiments.

Preclinical Pharmacological and Mechanistic Investigations of Norethisterone 3 Methoxime Non Human Systems

In Vivo Pharmacological Activity Assessments in Animal Models

Norethisterone-3-methoxime has demonstrated notable antifertility effects in rodent models, with research indicating it possesses greater potency than its parent compound, norethisterone. ethernet.edu.et Studies in female rats have shown that this compound can effectively interrupt post-implantive gestation. ethernet.edu.et When administered orally to rats from days 9 to 12 of gestation, it was shown to terminate pregnancy. ethernet.edu.et

In contrast, other steroid methoxime derivatives have shown varied results. For instance, several methoxime derivatives of progesterone (B1679170) did not exhibit antifertility activity in female rats. nih.gov Specifically, progesterone-3-methoxime, progesterone-20-methoxime, and progesterone-3,20-dimethoxime were found to be ineffective in preventing pregnancy in mating studies with rats. nih.gov This highlights the specific efficacy of the norethisterone-derived methoxime compound in rodent antifertility models.

Comparative Antifertility Activity of Steroid Methoxime Derivatives in Rats

Compound Antifertility Activity in Rats Reference
This compound Active, terminates post-implantive gestation ethernet.edu.et
Progesterone-3-methoxime Inactive nih.gov
Progesterone-20-methoxime Inactive nih.gov
Progesterone-3,20-dimethoxime Inactive nih.gov
Estrone-17-methoxime Active, suppresses fertility nih.gov

Research into the effects of norethisterone and its derivatives on the reproductive physiology of non-human vertebrates has revealed significant metabolic transformations within key reproductive tissues. In studies using rat uterus, vagina, and aorta, norethisterone was metabolized, indicating the presence of specific steroid-metabolizing enzymes in these tissues. uu.nlresearchgate.net The primary metabolic pathway identified was 5α-reduction, followed by metabolism by 3α-hydroxysteroid dehydrogenase (3α-HSD). uu.nl This results in the formation of 3α-OH, 5α-H-norethisterone as the major metabolite in all three tissues. uu.nl The presence of 3β-hydroxysteroid dehydrogenase (3β-HSD) activity was also noted, particularly in vaginal tissue. uu.nl

In contrast, norethisterone derivatives with substitutions at the 7α- and 11-positions showed significantly less metabolism in the same tissues. uu.nl This suggests that such structural modifications inhibit the 5α-reduction that is a critical step in the metabolism of norethisterone itself. uu.nl

In greyhounds, norethisterone administration has been studied for oestrus suppression. researchgate.net Metabolic studies in this species have identified several urinary metabolites, including reduced and hydroxylated steroids. researchgate.netresearchgate.net The major metabolites were predominantly excreted as glucuronic acid conjugates. researchgate.net

Comparative Antifertility Efficacy Studies in Rodent Models (e.g., Rat Studies)

Metabolic Pathways and Enzymatic Systems in Non-Human Biological Matrices

In vitro studies utilizing animal liver microsomes are a standard method for investigating the metabolic pathways of pharmaceutical compounds. nih.govxenotech.com For norethisterone, metabolism in rat uterine, vaginal, and aortic tissue has been demonstrated in vitro, highlighting the activity of steroid-metabolizing enzymes in these target tissues. uu.nl These studies confirmed the presence of 20α-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase activity. uu.nlresearchgate.net

The metabolism of norethisterone derivatives is significantly influenced by their chemical structure. For example, derivatives with methyl or ethylidene groups at the 7α- and 11-positions were metabolized to a much lesser extent than norethisterone in rat reproductive tissues. uu.nl This reduced metabolism is attributed to the inhibitory effect of these substituents on 5α-reductase, a key enzyme in norethisterone metabolism. uu.nl

The metabolism of norethisterone has been investigated in several animal species, leading to the identification of numerous metabolites in excreta and plasma. In the greyhound, oral administration of norethisterone results in the urinary excretion of various metabolites, including reduced, mono-, di-, and trihydroxylated steroids. researchgate.netresearchgate.net The major metabolites identified were 17α-ethynyl-5β-estrane-3α,17β-diol and 17α-ethynyl-5α-estrane-3β,17β-diol, along with several 17α-ethynylestranetriol and 17α-ethynylestranetetrol stereoisomers. researchgate.netresearchgate.net These metabolites are primarily excreted as glucuronic acid conjugates. researchgate.net

In rats, the metabolism of norethisterone in reproductive tissues like the uterus and vagina leads to the formation of 3α-OH,5α-H-norethisterone as the main metabolite. uu.nl Other metabolites identified include 5α-H-norethisterone and 3β-OH, 5α-H-norethisterone. uu.nl

Identified Metabolites of Norethisterone in Animal Models

Animal Model Matrix Major Metabolites Reference
Greyhound Urine 17α-ethynyl-5β-estrane-3α,17β-diol, 17α-ethynyl-5α-estrane-3β,17β-diol, 17α-ethynylestranetriols, 17α-ethynylestranetetrols researchgate.netresearchgate.net
Rat Uterus, Vagina 3α-OH,5α-H-norethisterone, 5α-H-norethisterone, 3β-OH, 5α-H-norethisterone uu.nl

The metabolism of norethisterone is mediated by a variety of steroid-metabolizing enzymes. In vitro studies with rat reproductive tissues have demonstrated the presence and activity of 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), and 3β-hydroxysteroid dehydrogenase (3β-HSD). uu.nl The enzyme 5α-reductase appears to be the rate-limiting step in the metabolism of norethisterone and its derivatives. uu.nl The subsequent actions of 3α-HSD and 3β-HSD on the 5α-reduced intermediate lead to the formation of various hydroxylated metabolites. uu.nl

The structure of the steroid plays a crucial role in its interaction with these enzymes. Substituents at the 7α- and 11-positions of the norethisterone steroid skeleton have been shown to have significant inhibitory effects on 5α-reduction. uu.nl This highlights the specificity of the enzymatic pathways involved in steroid metabolism.

Identification and Characterization of this compound Metabolites in Animal Excreta and Plasma

Comparative Biological Activity of this compound with Norethisterone and Other Progestogens in Animal Models

Preclinical investigations in animal models have demonstrated that this compound possesses greater antifertility potency than its parent compound, norethisterone. ethernet.edu.et Studies in rats have specifically highlighted its enhanced activity as an antifertility agent. ethernet.edu.et The evaluation of progestational activity is often conducted using standardized assays, such as the McPhail test, which measures the progestational effect on the uterine endometrium of immature rabbits.

The modification of the keto group at the C-3 position, as seen in this compound, is a critical factor influencing biological activity. This is also observed in other synthetic progestins. For instance, norgestimate (B1679921), a third-generation progestin, features an oxime group at the C-3 position. unimore.it This structural feature is thought to contribute to a reduction in androgenicity when compared to progestins like levonorgestrel (B1675169). unimore.it

While methoxime substitution on progesterone and estrone (B1671321) derivatives has been shown in some cases to result in lower antifertility activity compared to the parent steroids in rats, the opposite has been noted for norethisterone. ethernet.edu.etnih.gov The introduction of the 3-methoxime group to the norethisterone structure enhances its biological action. ethernet.edu.et

The following table summarizes the comparative biological activity of this compound and other selected progestogens based on findings from various animal studies.

CompoundParent CompoundKey Structural FeatureComparative Biological Activity in Animal Models
This compound Norethisterone3-methoxime groupMore potent as an antifertility agent in rats than norethisterone. ethernet.edu.et
Norethisterone -19-nortestosterone derivativeA second-generation synthetic progestin used as a benchmark for comparison. nih.govdrugbank.com
Norgestimate Norgestrel3-oxime groupShows reduced androgenicity compared to levonorgestrel (the active metabolite of norgestrel). unimore.it
6-oxa analogue of norethisterone NorethisteroneOxygen at C-6 positionPossesses 3% of the progestational activity of progesterone. ethernet.edu.et
Estrone-17-methoxime Estrone17-methoxime groupLess potent than estrone in uterine growth assays in rats. nih.gov

These comparisons underscore the significant impact that small structural modifications, such as the introduction of a methoxime group, can have on the biological activity profile of a steroid. In the case of this compound, this alteration leads to a favorable increase in its primary pharmacological effect in non-human models. ethernet.edu.et

Structure Activity Relationship Sar Studies and Molecular Design of Norethisterone 3 Methoxime Analogs

Computational Chemistry and Molecular Modeling of Norethisterone-3-methoxime

Computational methods are invaluable tools for investigating the three-dimensional structure of molecules and their interactions with biological targets. science.govscience.gov For this compound, these techniques can provide insights that are difficult to obtain through experimental methods alone.

The flexibility of the steroid backbone and the rotational freedom of the 3-methoxime group mean that this compound can exist in various conformations. Conformational analysis helps to identify the low-energy, and therefore more populated, conformations of the molecule. Understanding these preferred shapes is essential, as only specific conformations may be able to bind effectively to the receptor's active site. The energetic profile provides information on the stability of different conformations and the energy barriers between them.

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein. science.govscience.gov For this compound, docking studies with steroid receptors, such as the progesterone (B1679170) and estrogen receptors, can elucidate the specific molecular interactions that contribute to its binding affinity. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor. Such studies are critical for understanding the molecular basis of its biological activity and for the rational design of new analogues with improved properties. nih.gov

Conformational Analysis and Energetic Profiles

Rational Design and Synthesis of Novel this compound Analogues for SAR Exploration

The insights gained from SAR studies and computational modeling can guide the rational design of novel analogues of this compound. nih.gov By systematically modifying different parts of the molecule, chemists can explore how these changes affect biological activity. For instance, altering the substituent on the oxime nitrogen or making modifications to other parts of the steroid nucleus could lead to compounds with enhanced potency, greater receptor selectivity, or improved pharmacokinetic properties. The synthesis of these new analogues is a critical step in the iterative process of drug discovery and development.

Impact of Stereoisomerism (Syn/Anti Isomers) on Biological Activity and Receptor Binding Affinity

The carbon-nitrogen double bond of the oxime group in this compound can exist as two stereoisomers: syn and anti. These isomers are geometrically distinct and are not easily interconverted. This stereoisomerism can have a profound impact on the biological activity of the compound, as one isomer may fit into the receptor's binding site more favorably than the other. The different spatial arrangement of the methoxy (B1213986) group in the syn and anti isomers can lead to different interactions with the amino acid residues of the receptor, resulting in variations in binding affinity and, consequently, biological potency. Therefore, the separation and individual biological evaluation of these isomers are crucial for a complete understanding of the SAR of this compound.

Future Research Directions and Translational Perspectives for Norethisterone 3 Methoxime

Development of Advanced Analytical Strategies for Novel Metabolite Discovery and Quantification

A thorough understanding of the metabolic fate of Norethisterone-3-methoxime is crucial. Future research should focus on developing and applying sophisticated analytical methodologies to identify and quantify its metabolites in various biological matrices.

Key Research Objectives:

High-Sensitivity Detection Methods: The development of methods using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a priority. nih.govrsc.org Derivatization strategies, particularly the formation of trimethylsilyl (B98337) (TMS) oxime-ether derivatives, have been shown to significantly enhance the response of ketosteroids like norethisterone in GC-MS analysis and could be adapted for its methoxime counterpart. researchgate.net Research indicates that TMS oxime-ether derivatives can increase response signals by up to 4.25 times for norethisterone. researchgate.net

Metabolite Profiling: Comprehensive metabolite profiling studies in preclinical models are needed. This involves using high-resolution mass spectrometry (HRMS) to elucidate the structures of novel metabolites resulting from phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation, sulfation) metabolism. rsc.orgresearchgate.net

Quantitative Bioanalysis: Once identified, robust quantitative assays must be established for key metabolites. These assays, likely based on LC-MS/MS, are essential for pharmacokinetic studies and for understanding the relationship between the parent compound, its metabolites, and physiological effects. nih.govnih.gov The use of complex derivatization procedures, such as the formation of picolinoyl derivatives, has been proposed to improve the sensitivity and selectivity of LC-MS/MS analysis for steroids. nih.gov

Analytical TechniquePotential Application for this compound ResearchExpected Outcome
GC-MS with Derivatization Identification of volatile metabolites after conversion to TMS oxime-ethers.Enhanced sensitivity and structural information on metabolites. researchgate.net
LC-MS/MS Quantification of the parent compound and its major metabolites in biological fluids.Highly sensitive and specific quantitative data for pharmacokinetic modeling. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for the structural elucidation of unknown metabolites.Unambiguous identification of novel metabolic pathways. mdpi.com
Ion Mobility Mass Spectrometry (IM-MS) Separation of isomeric metabolites that are indistinguishable by mass alone.Improved resolution and identification of stereoisomeric metabolites. clemson.edu

Further Exploration of this compound and its Analogues in Reproductive Physiology Research (Non-Human Models)

Initial findings have indicated that this compound may possess enhanced biological activity compared to its parent compound. ethernet.edu.et This necessitates a deeper investigation into its effects on reproductive physiology using non-human animal models.

Key Research Objectives:

Comparative Potency Studies: It has been reported that this compound is a more potent antifertility agent in rats than norethisterone itself. ethernet.edu.et This finding should be expanded upon with detailed dose-response studies in multiple species to confirm and characterize its enhanced progestational and anti-fertility effects.

Mechanism of Action: Research should aim to elucidate the mechanism behind its potentially heightened activity. This includes studies on its binding affinity for progesterone (B1679170) and androgen receptors, as well as its effects on gonadotropin secretion and downstream reproductive processes. The metabolism of other steroid oximes, such as norgestimate (B1679921), has been studied in rhesus monkeys. ethernet.edu.et

Analog Synthesis and Evaluation: The synthesis and biological evaluation of novel analogues of this compound could provide valuable structure-activity relationship (SAR) data. Modifications at other positions of the steroid nucleus, while retaining the 3-methoxime group, could lead to compounds with further optimized activity profiles. The study of related compounds like norethisterone 3-oxime 17-acetate, which showed post-coital contraceptive properties in rats, can inform this research. ethernet.edu.et

Animal ModelResearch FocusRationale
Rat Confirmation of enhanced anti-fertility potency and mechanism of action studies.Initial data indicates higher potency in this model. ethernet.edu.et
Rabbit Evaluation of progestational activity (e.g., Clauberg assay).A standard model for assessing progestational effects.
Non-human Primate Pharmacokinetic and pharmacodynamic studies to model human-like reproductive physiology.Provides data more directly translatable to human physiology. ethernet.edu.et

Investigations into the Reactivity and Stability of this compound in Complex Biological Environments

The chemical stability of the 3-methoxime group is a critical determinant of the compound's in vivo behavior. Whether it acts as a stable entity or as a prodrug that converts to norethisterone depends on the reactivity of the C3-methoxime functional group.

Key Research Objectives:

In Vitro Stability Assays: The stability of this compound should be assessed in various in vitro systems, including liver microsomes, S9 fractions, and plasma from different species. This will help determine its susceptibility to enzymatic (e.g., hydrolysis by cytochrome P450 enzymes) and non-enzymatic degradation.

Hydrolysis Studies: A key reaction to investigate is the potential hydrolysis of the oxime ether back to the 3-keto group of norethisterone. Studies on the related compound norgestimate show that the oxime is hydrolyzed in vivo. ethernet.edu.et It is crucial to determine the rate and extent of this conversion for this compound in relevant biological environments (e.g., gastric fluid, liver).

Tissue-Specific Metabolism: Investigating the metabolism in specific hormone-responsive tissues (e.g., uterus, mammary tissue) could reveal tissue-specific activation or deactivation pathways, providing insight into its localized effects. researchgate.net

Theoretical Contributions of this compound Research to Steroid Chemistry and Metabolism Paradigms

The study of this compound can contribute to fundamental principles of steroid chemistry, particularly concerning structure-activity relationships and metabolic pathways.

Key Contributions:

Structure-Activity Relationship (SAR) Insights: The presence of the 3-methoxime group instead of the typical 3-keto group in norethisterone provides a valuable case study. The rigid, planar structure of the steroid core is fundamental to its biological activity, and modifications can significantly alter receptor interactions. fiveable.meresearchfloor.org Comparing the receptor binding and biological activity of this compound to norethisterone and other 3-substituted derivatives can refine our understanding of how modifications to the A-ring influence progestational and androgenic activity.

Prodrug vs. Active Moiety Paradigm: Research can clarify whether this compound functions as a prodrug (requiring metabolic conversion to norethisterone for activity) or as an active compound in its own right. Some progestogens, like norethynodrel, are prodrugs of norethisterone, while norgestimate is likely not. ethernet.edu.etoup.com Determining the intrinsic activity of this compound at the progesterone receptor will be critical to resolving this question and will contribute to the broader understanding of steroid prodrug design.

Metabolic Pathway Elucidation: The metabolism of the methoxime group is a relatively understudied area in steroid science. Elucidating the metabolic fate of this functional group will expand the known repertoire of steroid biotransformations and could reveal novel enzymatic activities. This knowledge could inform the design of future steroid-based molecules with tailored pharmacokinetic profiles.

Q & A

Q. How should negative or inconclusive results from this compound trials be reported to avoid publication bias?

  • Methodological Answer : Submit findings to registries like ClinicalTrials.gov or the Open Science Framework (OSF) regardless of outcome. Use standardized formats (e.g., CONSORT for trials) to detail methodology, including sample size calculations and pre-registered hypotheses. Transparently report limitations (e.g., assay sensitivity thresholds) to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.